N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide
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Overview
Description
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropylcarbonyl group, a thiophene ring, and an amide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide typically involves the following steps:
Formation of the cyclopropylcarbonyl intermediate: This step involves the reaction of cyclopropylcarbonyl chloride with an appropriate amine to form the cyclopropylcarbonyl amide intermediate.
Coupling with 2-methylphenylamine: The intermediate is then reacted with 2-methylphenylamine under controlled conditions to form the desired amide linkage.
Introduction of the thiophene ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide
- N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide
- N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide
Uniqueness
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its cyclopropylcarbonyl group and thiophene ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-12(17-15(19)11-7-8-11)4-2-5-13(10)18-16(20)14-6-3-9-21-14/h2-6,9,11H,7-8H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNZZHFGFLQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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